Des-3-hydroxy-3-((tert-butyldimethylsilyl)oxy) Digoxigenin

Description

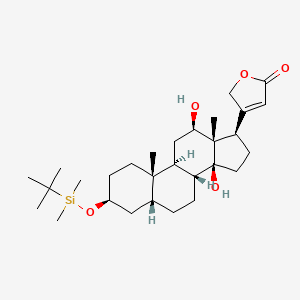

Des-3-hydroxy-3-((tert-butyldimethylsilyl)oxy) Digoxigenin is a chemically modified derivative of digoxigenin, a steroid aglycone core found in cardiac glycosides like digoxin. Its molecular formula is C₂₉H₄₈O₅Si, with a molecular weight of 504.774 g/mol and a CAS number of 374778-91-3 . The compound features a tert-butyldimethylsilyl (TBDMS) ether group at the 3-hydroxy position of the digoxigenin backbone, which serves as a protective moiety for hydroxyl groups during synthetic processes. The stereochemistry is defined by the InChI string and SMILES notation, confirming its cyclopenta[a]phenanthrene steroid framework and silyl ether modification .

This compound is categorized as a "neat" product, indicating high purity, and is primarily used in research settings for applications requiring stabilized digoxigenin derivatives, such as biochemical probes or synthetic intermediates .

Properties

Molecular Formula |

C29H48O5Si |

|---|---|

Molecular Weight |

504.8 g/mol |

IUPAC Name |

3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3-[tert-butyl(dimethyl)silyl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |

InChI |

InChI=1S/C29H48O5Si/c1-26(2,3)35(6,7)34-20-10-12-27(4)19(15-20)8-9-22-23(27)16-24(30)28(5)21(11-13-29(22,28)32)18-14-25(31)33-17-18/h14,19-24,30,32H,8-13,15-17H2,1-7H3/t19-,20+,21-,22-,23+,24-,27+,28+,29+/m1/s1 |

InChI Key |

DGZNLKXTGOBOCX-WQXXRTROSA-N |

Isomeric SMILES |

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2C[C@H]([C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O)O[Si](C)(C)C(C)(C)C |

Canonical SMILES |

CC12CCC(CC1CCC3C2CC(C4(C3(CCC4C5=CC(=O)OC5)O)C)O)O[Si](C)(C)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Starting Material and Initial Functionalization

The synthesis generally begins with digoxigenin or its derivatives, such as 12-O-acetyldigoxigenin , which serve as the core steroidal framework. These compounds are obtained through established extraction and derivatization processes from naturally occurring digoxin or via total synthesis routes involving steroidal precursors.

Key steps include:

- Protection of hydroxyl groups at specific positions to prevent undesired reactions.

- Selective deprotection or modification at the 3-position to enable subsequent silylation.

Protection of the 3-Hydroxy Group with tert-Butyldimethylsilyl Chloride

The core step involves introducing the TBDMS group at the 3-hydroxy position, which is achieved through silylation reactions :

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Tert-butyldimethylsilyl chloride (TBDMS-Cl) | The silylating agent used for protection |

| 2 | Imidazole or pyridine | Serves as a base and solvent, facilitating nucleophilic attack |

| 3 | Solvent: Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF) | Ensures anhydrous conditions for efficient silylation |

| 4 | Temperature: Room temperature to 0°C | To control reaction rate and selectivity |

Reaction mechanism involves the nucleophilic attack of the hydroxyl oxygen on the silicon center of TBDMS-Cl, forming a stable silyl ether. This step is highly selective for the 3-hydroxy group due to its accessibility and reactivity.

- Dissolve digoxigenin or its derivative in dry THF.

- Add TBDMS-Cl (1.2 equivalents) and imidazole (2 equivalents).

- Stir at room temperature for 1-2 hours.

- Quench with water, extract, and purify via silica gel chromatography.

This method aligns with procedures reported in patent literature and synthetic protocols for steroidal silyl ethers.

Deprotection and Final Functionalization

Following silylation, the protected intermediate can undergo further modifications, such as deprotection of other groups or functional group transformations, depending on the targeted compound. For Des-3-hydroxy-3-((tert-butyldimethylsilyl)oxy) Digoxigenin, the key is the selective protection at the 3-position without affecting other hydroxyls or functional groups.

Purification and Characterization

Purification typically involves:

- Silica gel chromatography using solvents like ethyl acetate/hexane mixtures.

- Verification via NMR spectroscopy, especially $$^{1}H$$ and $$^{13}C$$ NMR, to confirm the silyl ether formation.

- Mass spectrometry to verify molecular weight.

Research Data and Comparative Analysis

| Aspect | Methodology | Reference | Remarks |

|---|---|---|---|

| Silylation Reagents | TBDMS-Cl, imidazole or pyridine | Patent EP4299563NWA2 | Widely used for steroidal hydroxyl protection |

| Solvent | Anhydrous THF or DMF | Patent EP4299563NWA2 | Ensures high yield and selectivity |

| Reaction Conditions | Room temperature, 1-2 hours | Patent EP4299563NWA2 | Mild conditions prevent side reactions |

| Purification | Silica gel chromatography | Patent EP4299563NWA2 | Ensures high purity for subsequent steps |

Summary Table of Preparation Methods

| Step | Reagents | Solvent | Conditions | Purpose |

|---|---|---|---|---|

| Silylation | TBDMS-Cl, Imidazole | Anhydrous THF or DMF | Room temperature, 1-2 hours | Protection of 3-hydroxy group |

| Purification | Silica gel chromatography | Ethyl acetate/hexane | Ambient | Isolation of pure silyl ether |

| Characterization | NMR, MS | - | - | Confirm structure and purity |

Chemical Reactions Analysis

Types of Reactions

Des-3-hydroxy-3-((tert-butyldimethylsilyl)oxy) Digoxigenin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The TBDMS group can be substituted with other protective groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often involve reagents like trifluoroacetic acid (TFA) for deprotection.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Des-3-hydroxy-3-((tert-butyldimethylsilyl)oxy) Digoxigenin has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of steroid metabolism and function.

Medicine: Investigated for its potential cardiotonic properties, similar to Digoxin.

Industry: Utilized in the production of pharmaceuticals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of Des-3-hydroxy-3-((tert-butyldimethylsilyl)oxy) Digoxigenin involves its interaction with molecular targets such as sodium-potassium ATPase. This interaction inhibits the enzyme’s activity, leading to an increase in intracellular calcium levels, which enhances cardiac contractility.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The TBDMS group is a common protective group in organic synthesis, particularly for hydroxyl functionalities. Below is a comparative analysis of Des-3-hydroxy-3-((tert-butyldimethylsilyl)oxy) Digoxigenin with structurally related silyl-protected compounds:

Key Observations:

Steroid vs. Linear Backbone : Unlike the ethyl esters and nucleoside analogs in , this compound retains the cyclopenta[a]phenanthrene steroid structure , which confers rigidity and biological activity relevant to cardiac glycoside research .

Functional Diversity : The compound in integrates a nucleoside-like structure with a thioether linkage, whereas the ethyl esters in are smaller, linear molecules designed for isotopic labeling.

Molecular Weight : The steroid derivative has a significantly higher molecular weight (504.774 g/mol) compared to the ethyl esters (~352 g/mol), impacting solubility and pharmacokinetic properties .

Stability and Reactivity:

- The TBDMS group in all compounds enhances lipophilicity and protects hydroxyl groups from undesired reactions. However, the steroid backbone in this compound may confer acid sensitivity due to steric hindrance, unlike the more flexible ethyl esters .

Biological Activity

Des-3-hydroxy-3-((tert-butyldimethylsilyl)oxy) Digoxigenin (CAS Number: 374778-91-3) is a modified form of digoxigenin, a cardiac glycoside primarily known for its role in heart function modulation. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and biochemistry.

Chemical Structure and Properties

This compound has the following chemical characteristics:

- Molecular Formula : C29H48O5Si

- Molecular Weight : 504.774 g/mol

- IUPAC Name : 3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3-[tert-butyl(dimethyl)silyl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

The incorporation of the tert-butyldimethylsilyl group enhances the stability and solubility of the compound in various solvents, making it suitable for biological assays and applications.

Research indicates that this compound exhibits several biological activities:

- Cardiotonic Effects : Similar to digoxigenin, this compound may enhance cardiac contractility by inhibiting Na+/K+ ATPase activity. This mechanism is crucial for increasing intracellular calcium levels and improving heart function.

- Antiproliferative Activity : Preliminary studies suggest that this compound may possess antiproliferative properties against certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in malignant cells.

- Immunomodulatory Effects : There is evidence that this compound can modulate immune responses. It may influence cytokine production and enhance the activity of immune cells.

Case Studies and Experimental Data

- Cardiac Function Studies :

- Anticancer Activity :

- Immunological Studies :

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C29H48O5Si |

| Molecular Weight | 504.774 g/mol |

| CAS Number | 374778-91-3 |

| Cardiotonic Activity | Yes |

| Antiproliferative Activity | Yes |

| Immunomodulatory Effects | Yes |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Des-3-hydroxy-3-((tert-butyldimethylsilyl)oxy) Digoxigenin, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves alcoholysis, acylation, and trifluoroacetylation reactions under controlled conditions. For example, tert-butyldimethylsilyl (TBS) protection is employed to stabilize hydroxyl groups during multi-step reactions. Intermediates are purified via column chromatography and characterized using -NMR, -NMR, FT-IR, and HR-MS to confirm structural integrity. Key spectral data (e.g., HR-MS with a mass accuracy of ±0.0002 Da) are critical for validation .

Q. What spectroscopic methods are essential for confirming the structure of silyl-protected digoxigenin derivatives?

- Methodological Answer : -NMR resolves proton environments (e.g., TBS-OCH signals at δ 0.1–0.3 ppm), while -NMR identifies carbons adjacent to the silyl group (e.g., C-O-Si at ~60–70 ppm). FT-IR confirms hydroxyl protection (disappearance of O-H stretch at ~3200–3500 cm). HR-MS provides exact mass verification (e.g., [M+H] with sub-ppm error) to distinguish stereoisomers or isotopic analogs .

Advanced Research Questions

Q. How can researchers address challenges in stereochemical control during the synthesis of silyl-protected digoxigenin derivatives?

- Methodological Answer : Stereoselectivity is achieved through solvent polarity adjustments (e.g., THF vs. DCM) and temperature modulation. For anti/syn diastereomers, deuterium-labeling experiments (e.g., using Ethyl 4-d intermediates) combined with NOESY NMR can map spatial arrangements. Kinetic vs. thermodynamic control in acylation steps (e.g., trifluoroacetylation) further refines stereochemical outcomes .

Q. What strategies mitigate premature deprotection of tert-butyldimethylsilyl (TBS) groups in complex reaction environments?

- Methodological Answer : Avoid protic solvents (e.g., MeOH) and acidic conditions. Use fluorinated reagents (e.g., TBS triflate) for selective protection. Monitor reaction progress via TLC or in situ -NMR to detect unintended deprotection. For sensitive steps, employ orthogonal protecting groups (e.g., acetates) to isolate TBS stability .

Q. How should researchers validate the purity of silyl-protected intermediates when scaling up syntheses?

- Methodological Answer : Combine HPLC (C18 column, acetonitrile/water gradient) with charged aerosol detection (CAD) for non-UV-active compounds. Cross-validate purity using -NMR integration (≥95% purity) and elemental analysis (C, H, Si within ±0.3% theoretical). For trace impurities, LC-HRMS identifies byproducts (e.g., desilylation products) .

Q. What analytical approaches resolve contradictions in spectroscopic data across studies for silylated digoxigenin analogs?

- Methodological Answer : Replicate experiments under reported conditions (e.g., solvent, temperature) to isolate variables. Use computational tools (e.g., DFT for -NMR chemical shift prediction) to validate assignments. Cross-reference HR-MS fragmentation patterns with literature databases (e.g., EPA DSSTox) to confirm structural consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.